molecular formula C13H22Cl2N2 B7779468 (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride

Cat. No.: B7779468
M. Wt: 277.23 g/mol
InChI Key: NLISNSZOUUYPCV-FFXKMJQXSA-N
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Description

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Amine Functionalization:

    Resolution of Enantiomers: Since the compound is chiral, resolution of the enantiomers may be necessary to obtain the desired (S)-enantiomer.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride include:

  • (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine
  • (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine hydrochloride

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the (S)-configuration

Properties

IUPAC Name

(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12;;/h2-4,7-8,13-14H,5-6,9-11H2,1H3;2*1H/t13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLISNSZOUUYPCV-FFXKMJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CN1CCCC1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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